Class-Level Topoisomerase I Inhibitory Potency of the DXd Scaffold Compared to SN-38 and Exatecan
Deruxtecan 2-hydroxypropanamide is a modified analog of deruxtecan (DXd). Quantitative potency data are available for the parent DXd scaffold in direct comparison to clinically relevant comparator payloads. DXd exhibits topoisomerase I inhibitory potency with an IC50 of 0.31 μM, representing a 10-fold higher potency than SN-38 (the active metabolite of irinotecan) in vitro [1]. Exatecan (DX-8951), the precursor from which DXd was derived, exhibits an IC50 of 2.2 μM, indicating that the DXd scaffold retains potency comparable to exatecan while achieving improved toxicity profiles in subsequent ADC development . Direct quantitative potency data for the 2-hydroxypropanamide modification of Deruxtecan 2-hydroxypropanamide relative to unmodified DXd were not identified in the available primary literature. The class-level potency of the DXd scaffold provides a baseline expectation, but direct comparative assessment of the 2-hydroxypropanamide analog against DXd requires further experimental characterization.
| Evidence Dimension | Topoisomerase I inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not available (parent DXd scaffold: IC50 = 0.31 μM) |
| Comparator Or Baseline | SN-38 (IC50 = 0.74-1.9 μM in P388/Ehrlich cells); Exatecan (IC50 = 2.2 μM) |
| Quantified Difference | Parent DXd: 10-fold more potent than SN-38; comparable to exatecan |
| Conditions | In vitro topoisomerase I inhibition assay; cell-free enzyme inhibition system |
Why This Matters
Understanding the potency hierarchy of available topoisomerase I inhibitor payloads (SN-38 < DXd ≈ exatecan) informs ADC design decisions where cytotoxic potency must be balanced against systemic tolerability.
- [1] NovoPro Labs. DXd Monoclonal Antibody Product Technical Datasheet. DXd (Deruxtecan) IC50 = 0.31 μM, 10-fold potency vs SN-38 in vitro. View Source
